molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

Cat. No.: B018239
CAS No.: 155818-89-6
M. Wt: 176.17 g/mol
InChI Key: NDXCSLGFVXYJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS Number: 155818-89-6) is a high-value chemical building block belonging to the pyrrolopyridine family, a privileged scaffold in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure with an acetyl group, making it a versatile intermediate for the synthesis of complex heterocyclic systems. Research Applications and Value Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of diverse pharmacologically active compounds. The pyrrolo[2,3-b]pyridine core is a common structural motif in the development of active agents, including cannabinoid receptor antagonists, antidiabetic agents, and kinase inhibitors . Antitumor Research: Analogues based on the pyrrolo[2,3-b]pyridine scaffold, such as certain nortopsentin derivatives, have demonstrated significant antiproliferative activity against a broad panel of human tumor cell lines. These compounds can induce apoptosis and cell cycle arrest, showing promise as anticancer agents . Analgesic Agent Development: Related pyrrolopyridinone compounds have been investigated for their powerful analgesic properties that are dissociated from anti-inflammatory activity, presenting a potential for novel pain management therapeutics . Versatile Synthetic Intermediate: The structure is amenable to further functionalization via metal-catalyzed cross-coupling reactions and other transformations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is provided for chemical synthesis and research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXCSLGFVXYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473716
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155818-89-6
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridine Derivatives

The most widely reported method for synthesizing pyrrolo[2,3-b]pyridin-3-one derivatives involves cyclization reactions starting from substituted pyridines. As outlined in , pyridine precursors undergo cyclization with diketones or amines to form the bicyclic core. For example, 3-acetylpyridine derivatives can be treated with phosphorus oxychloride to introduce chlorination at the 2-position, followed by nucleophilic substitution with acetyl groups. Subsequent cyclization under basic conditions (e.g., potassium tert-butoxide in toluene) yields the target compound with moderate to high purity .

A key modification involves the use of N-(pyridinyl)pivalamide intermediates. As demonstrated in , N-(3-lithiopyridin-2-yl)pivalamide reacts with α-keto esters to form α-hydroxy esters, which undergo acidic cyclization (refluxing HCl) to produce 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones. Acetylation of the hydroxyl group using acetic anhydride then affords the acetylated derivative . Typical yields for this route range from 70% to 90%, depending on the substituents and reaction time .

Palladium-Catalyzed Annulative Cyclization

A novel Pd(II)-catalyzed dual annulative cyclization method was recently reported in . This one-pot synthesis employs β-ketodinitriles and buta-1,3-diynes as starting materials. In the presence of Pd(OAc)₂ and trifluoroacetic acid (TFA), the reaction concurrently constructs furan, pyrrole, and pyridine rings, forming furo[2,3-b]pyrrolo[2,3-d]pyridines. Although this approach primarily targets fused heterocycles, minor modifications—such as substituting β-ketodinitriles with acetylated precursors—enable selective formation of this compound . The protocol offers excellent atom economy (85–92% yield) and avoids tedious purification steps .

Cyclocondensation with Active Methylene Compounds

Cyclocondensation reactions between 2-amino-1H-pyrrole-3-carbonitriles and active methylene compounds (e.g., ethyl acetoacetate) represent another viable route. As detailed in , heating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone in acetic acid and catalytic HCl produces 1H-pyrrolo[2,3-b]pyridin-3-one derivatives. Acetylation is achieved in situ by including acetyl chloride in the reaction mixture. This method achieves yields of 60–75%, with the acidic conditions favoring intramolecular cyclization over side reactions .

Lithiation-Acylation Sequences

Lithiation strategies, as explored in , involve generating dilithium intermediates from N-(pyridin-2-yl)pivalamides. Treating these intermediates with acetyl chloride at −78°C introduces acetyl groups regioselectively. Subsequent hydrolysis and cyclization in hydrochloric acid afford the target compound. This method’s key advantage lies in its stereochemical control, as the lithiation step directs acetylation to the 1-position of the pyrrolo[2,3-b]pyridine core . Yields are consistently high (80–85%), though the requirement for cryogenic conditions limits scalability .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Scalability
Cyclization3-Acetylpyridine derivativesPOCl₃, t-BuOK70–8595–98Moderate
Hantzsch SynthesisCarbothioamides, BromoacetylEtOH, I₂60–7590–95Low
Pd-Catalyzed Cyclizationβ-Ketodinitriles, DiynesPd(OAc)₂, TFA85–9298–99High
Cyclocondensation2-Amino-pyrroles, AcetylacetoneAcOH, HCl60–7585–90Moderate
Lithiation-AcylationN-Pivalamides, Acetyl chloriden-BuLi, HCl80–8597–99Low

Optimization Strategies and Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization and Hantzsch routes but complicate purification . Switching to toluene or dichloromethane improves phase separation in workup steps .

  • Catalyst Loading : Reducing Pd(OAc)₂ loading from 5 mol% to 2 mol% in the annulative cyclization route maintains efficiency while lowering costs .

  • Acid Choice : Replacing concentrated HCl with Amberlyst-15 in cyclocondensation reactions minimizes corrosion and enables catalyst recycling .

  • Byproduct Formation : Acetyl migration during lithiation steps is mitigated by strict temperature control (−78°C) and rapid quenching .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to modulation of biological pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

Structural Isomerism and Core Modifications

The pyrrolopyridine scaffold exists in multiple isomeric forms, with substituent positioning significantly influencing biological and physicochemical properties. Key comparisons include:

Compound Name Core Structure Substituents Key Features
1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one Pyrrolo[2,3-b]pyridine Acetyl at 1-position Potential acetyl-mediated metabolic stability
6-[(2-Aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one Pyrrolo[3,4-c]pyridine Amino-cyclohexyl at 6-position SYK inhibitor; clinical candidate (e.g., mivavotinib)
2,5-Disubstituted-1H-pyrrole derivatives Simple pyrrole Piperidine/azacycloheptane side chains Superior antinociceptive activity vs. celecoxib

Structural Insights :

  • The [2,3-b] isomer (target compound) differs from the [3,4-c] isomer (e.g., mivavotinib) in ring fusion, altering electronic distribution and steric accessibility .
  • Halogenated derivatives (e.g., 2,2-dichloro and 4,6-dichloro-7-fluoro analogs) exhibit enhanced electrophilicity, impacting reactivity and target binding .

Key Observations :

  • Mivavotinib’s fluorine and pyrazole substituents enhance target selectivity and pharmacokinetics, unlike the acetyl group in the target compound .

Commercial and Regulatory Considerations

  • This compound : Available at research-scale quantities (e.g., Usbiological’s A0202-63-100mg) .
  • Halogenated Derivatives : Higher cost (e.g., $500–800/250 mg) reflects synthetic complexity and niche applications .

Biological Activity

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one (CAS No. 155818-89-6) is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure and biological properties have garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and other diseases. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.172 g/mol
  • Appearance : White crystalline solid
  • Melting Point : Approximately 70°C
  • Boiling Point : Approximately 200°C

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. The mechanism involves:

  • Binding to FGFRs : The compound binds to FGFRs, preventing their activation by fibroblast growth factors (FGFs).
  • Inhibition of Dimerization : This binding inhibits the dimerization and subsequent autophosphorylation of tyrosine residues in the receptors.
  • Downstream Signaling Pathways : The inhibition affects several critical signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits significant anticancer activity:

  • Cell Lines Tested : The compound has been shown to inhibit the proliferation of breast cancer 4T1 cells.
  • Mechanism of Action : It induces apoptosis through the inhibition of FGFR-mediated signaling pathways.

Summary of Research Findings

StudyCell LineConcentrationEffect Observed
4T1VariesInhibition of proliferation and induction of apoptosis
VariousN/AInhibition of FGFR signaling pathways

Pharmacokinetics

The low molecular weight of this compound suggests potential for good bioavailability. Its pharmacokinetic properties may enhance its therapeutic efficacy when developed as a drug candidate.

Case Studies and Applications

Recent studies have highlighted the compound's role in various therapeutic applications:

  • Anticancer Drug Development : Its ability to inhibit FGFRs positions it as a candidate for developing targeted therapies for cancers that exhibit aberrant FGFR signaling.
  • Research on Enzyme Inhibition : The compound has been utilized in studies aimed at understanding receptor binding dynamics and enzyme inhibition mechanisms.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrolopyridine derivatives:

Compound NameBiological ActivityKey Differences
1H-pyrrolo[2,3-b]pyridineModerate anticancer activityLacks specific FGFR inhibition
Indole derivativesBroad spectrum activityDifferent structural properties
Pyrrolopyrazine derivativesVarying biological effectsDifferent nitrogen positioning

Q & A

Q. What are the common synthetic routes for 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one, and what are the key reaction conditions?

  • Methodological Answer : The synthesis often involves cyclization of pyrrole or pyridine derivatives using catalysts or base-mediated reactions. For example:
  • Intramolecular Heck Reaction : A palladium-catalyzed coupling using precursors like [1-(2-bromophenyl)pyrrolidin-2-ylidene]-acetonitrile under controlled temperatures (e.g., 90–105°C) .
  • Cyclization with Sodium Hydride : Reaction of [2-(2-oxopyrrolidin-1-yl)phenyl]-acetonitrile with NaH in THF at 0°C to room temperature .
  • Halogenation and Cross-Coupling : Sequential iodination (NIS in acetone) followed by Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O .
    Key conditions include inert atmospheres, solvent polarity adjustments, and temperature gradients to control regioselectivity.

Q. How is the crystal structure of pyrrolo[2,3-b]pyridine derivatives determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
  • Data Collection : Crystals are mounted at 173 K, with data collected using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Structures are solved via direct methods (e.g., SHELXL) and refined using full-matrix least-squares on F². Metrics include R factor (<0.04) and mean σ(C–C) bond lengths (e.g., 0.002 Å) .
  • Key Parameters : Torsion angles (e.g., N1B–C1B–C2B–C3B = 21.44°) and hydrogen-bonding networks are critical for validating molecular geometry .

Advanced Research Questions

Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:
  • Electron-Withdrawing Groups : Chloro or fluoro substituents at position 5 enhance kinase inhibition by modulating electron density (e.g., 5-chloro derivatives show IC₅₀ < 100 nM) .
  • Acetyl vs. Carboxylic Acid Groups : The 1-acetyl moiety improves membrane permeability compared to polar carboxylic acid analogs, as seen in cytotoxicity assays .
  • Comparative SAR : Analogues like 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone exhibit distinct activity profiles due to steric and electronic effects .

Q. What analytical techniques are critical for characterizing reaction intermediates in the synthesis of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in halogenation (e.g., 5-bromo vs. 3-bromo isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₉H₇ClN₂O for chloro-substituted derivatives) .
  • HPLC-PDA : Monitors reaction progress and purity (>98% required for biological testing) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates electronic environments of nitrogen atoms in the fused ring system .

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer :
  • Variable Catalytic Systems : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in Suzuki couplings; ligand choice impacts yield (e.g., 65% vs. 82%) .
  • Solvent Effects : Polar aprotic solvents (DMF) may favor side reactions vs. toluene/EtOH mixtures, which stabilize intermediates .
  • Temperature Optimization : Higher temperatures (105°C) improve cross-coupling efficiency but risk decomposition of acetyl groups .
  • Case Study : For 3,3-dibromo derivatives, competing pathways (e.g., over-halogenation) are mitigated by stoichiometric control and slow addition protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.